

Boc-D-phe-pro-OH chemical structure and properties

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Compound of Interest		
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An In-depth Technical Guide to Boc-D-Phe-Pro-OH

Introduction

N-tert-Butoxycarbonyl-D-phenylalanyl-L-proline, commonly abbreviated as **Boc-D-Phe-Pro-OH**, is a dipeptide derivative of significant interest in the fields of medicinal chemistry and drug development. It consists of a D-phenylalanine residue and an L-proline residue, with the N-terminus of the D-phenylalanine protected by a tert-butoxycarbonyl (Boc) group. This protecting group is crucial for its application in stepwise peptide synthesis, as it is stable under various reaction conditions but can be easily removed with mild acids.[1]

The incorporation of D-amino acids, such as D-phenylalanine, into peptide chains is a key strategy for enhancing metabolic stability by increasing resistance to enzymatic degradation by proteases.[2][3] This modification can significantly improve the pharmacokinetic properties of peptide-based therapeutics. **Boc-D-Phe-Pro-OH** serves as a valuable synthetic intermediate and a key building block in the construction of more complex peptides and peptidomimetics with tailored biological activities.[4][5] This guide provides a comprehensive overview of its chemical structure, properties, and applications, along with detailed experimental protocols relevant to its use in research and development.

Chemical Structure and Physicochemical Properties

Boc-D-Phe-Pro-OH is a chiral molecule whose structure is defined by the sequence of its amino acid residues and the N-terminal protecting group.



2.1 Chemical Structure

The structure features a D-phenylalanine residue linked via a peptide bond to an L-proline residue. The amino group of the D-phenylalanine is protected by a Boc group.

Image of the chemical structure of **Boc-D-phe-pro-OH** (A 2D chemical structure diagram would be placed here in a full whitepaper)

2.2 Physicochemical Data

The key physicochemical properties of **Boc-D-Phe-Pro-OH** and its constituent precursor, Boc-D-Phe-OH, are summarized below. This data is essential for its handling, storage, and application in chemical synthesis.

Property	Boc-D-Phe-Pro-OH	Boc-D-Phe-OH
Synonyms	tert-Butoxycarbonyl-D- phenylalanyl-L-proline	N-Boc-D-phenylalanine, (R)-2- tert-Butoxycarbonylamino-3- phenylpropionic acid
Molecular Formula	C19H26N2O5	C14H19NO4
Molecular Weight	362.42 g/mol	265.30 g/mol
Appearance	White Powder	White to off-white crystalline powder
Melting Point	Not specified	80 - 90 °C
Optical Activity [α]D	Not specified	-25 ± 1° (c=1% in ethanol)
Storage Temperature	0 - 8 °C	2 - 8 °C
Solubility	Soluble in organic solvents	Soluble in DMSO, Ethanol, Methanol
CAS Number	23420-32-8	1892-49-9

Applications in Drug Discovery



Boc-D-Phe-Pro-OH is primarily used as a building block in the synthesis of peptides for pharmaceutical research. The inclusion of the D-Phe-Pro motif can influence the conformational properties of a peptide, often stabilizing secondary structures like β -turns, which are crucial for receptor binding and biological activity.

Potential therapeutic areas include:

- Antibacterial Agents: Boc-protected dipeptides containing hydrophobic and aromatic residues have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. They can act by disrupting bacterial cell membranes.
- Hormone Modulation: Derivatives of D-phenylalanine are used in the synthesis of Gonadotropin-Releasing Hormone (GnRH) antagonists. These compounds are used to treat hormone-dependent cancers, such as prostate cancer, by blocking the GnRH receptor and suppressing testosterone production.
- Enzyme Inhibitors: The structural rigidity and proteolytic resistance conferred by the D-amino acid make this dipeptide a candidate for incorporation into enzyme inhibitors.

Experimental Protocols

The following sections detail representative experimental methodologies where **Boc-D-Phe-Pro-OH** or similar building blocks are utilized.

4.1 Boc-Based Solid-Phase Peptide Synthesis (SPPS)

SPPS is a standard method for synthesizing peptides. The Boc strategy involves using an acidlabile Boc group for N-terminal protection and more stable protecting groups for amino acid side chains.

Methodology:

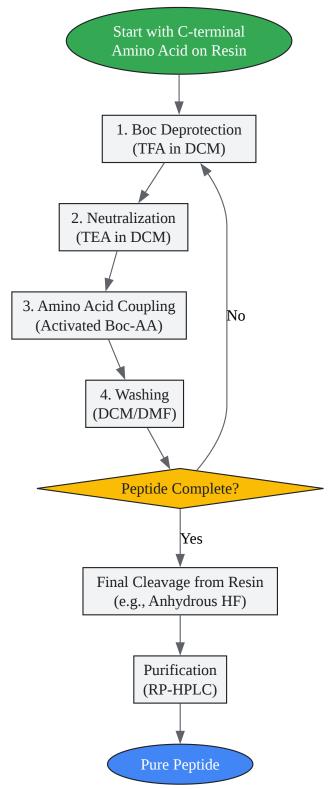
- Resin Preparation: Start with a suitable solid support resin (e.g., Merrifield resin) pre-loaded with the C-terminal amino acid of the target peptide.
- Deprotection: Remove the N-terminal Boc group from the resin-bound amino acid. This is typically achieved by treating the resin with 25-50% trifluoroacetic acid (TFA) in



dichloromethane (DCM).

- Neutralization: Neutralize the resulting trifluoroacetate salt with a base, such as 10% triethylamine (TEA) in DCM, to free the N-terminal amine for the next coupling step.
- Coupling: Activate the carboxyl group of the incoming Boc-protected amino acid (e.g., Boc-D-Phe-Pro-OH). Common activating agents include dicyclohexylcarbodiimide (DCC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU). Add the activated amino acid to the resin to form the new peptide bond.
- Washing: Wash the resin extensively with solvents like DCM and dimethylformamide (DMF) to remove excess reagents and byproducts.
- Cycle Repetition: Repeat the deprotection, neutralization, coupling, and washing steps for each subsequent amino acid in the peptide sequence.
- Final Cleavage: Once the peptide is fully assembled, cleave it from the resin and remove all side-chain protecting groups simultaneously using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
- Purification: Purify the crude peptide using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).





General Workflow for Boc-based Solid-Phase Peptide Synthesis

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Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis.



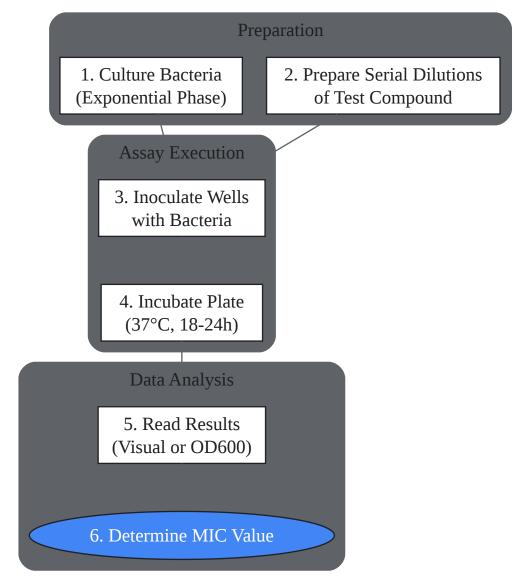
4.2 Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism, providing a standard measure of antibacterial efficacy.

Methodology:

- Bacterial Preparation: Culture bacterial strains (e.g., E. coli, S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) until they reach the exponential growth phase. Adjust the bacterial suspension to a standardized concentration (e.g., 0.5 McFarland standard).
- Compound Dilution: Prepare a series of twofold serial dilutions of the test compound (e.g., a peptide containing Boc-D-Phe-Pro-OH) in a 96-well microtiter plate. Concentrations might range from 500 µg/mL down to <1 µg/mL.
- Inoculation: Add a standardized volume of the bacterial suspension to each well of the microtiter plate.
- Controls: Include positive controls (wells with bacteria and no compound) to ensure growth and negative controls (wells with medium only) to check for sterility.
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. The results can be confirmed by measuring the optical density at 600 nm (OD600).





Experimental Workflow for MIC Assay

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Caption: Experimental workflow for a Minimum Inhibitory Concentration (MIC) assay.

Signaling Pathway Interactions

Peptides incorporating **Boc-D-Phe-Pro-OH** can be designed to interact with specific biological targets, such as G-protein coupled receptors (GPCRs). A key example is the antagonism of the GnRH receptor.

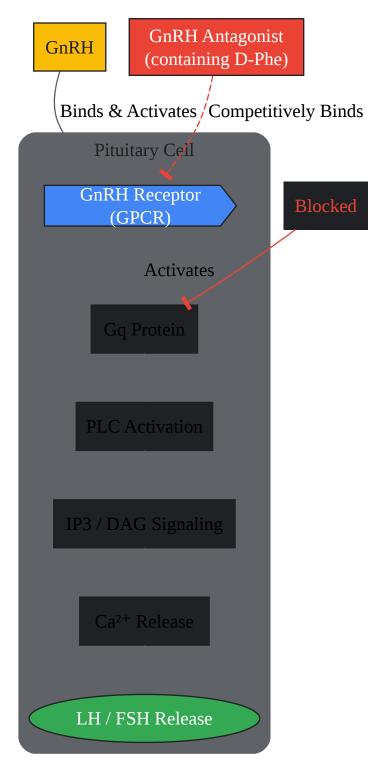






GnRH Receptor Antagonism: The Gonadotropin-Releasing Hormone (GnRH) receptor is a GPCR found in the pituitary gland. When activated by GnRH, it triggers a signaling cascade that leads to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). GnRH antagonists, which can be synthesized using building blocks like D-phenylalanine derivatives, competitively block the GnRH receptor. This prevents the downstream signaling cascade, thereby suppressing the production of sex hormones like testosterone. This mechanism is therapeutically valuable in hormone-sensitive cancers.





Mechanism of GnRH Receptor Antagonism

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Caption: Antagonist peptide blocking GPCR signaling at the GnRH receptor.



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